molecular formula C15H15NO B1342760 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine CAS No. 937607-41-5

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

Cat. No.: B1342760
CAS No.: 937607-41-5
M. Wt: 225.28 g/mol
InChI Key: IIHYVFFHRWAUPO-UHFFFAOYSA-N
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Scientific Research Applications

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylamine derivatives .

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can modulate protein functions and interactions through its phenylamine group. This modulation can affect various biological processes, including signal transduction and enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Similar structure but with an aniline group instead of phenylamine.

    4-(2,3-Dihydro-1H-inden-5-yloxy)benzylamine: Contains a benzylamine group instead of phenylamine.

    4-(2,3-Dihydro-1H-inden-5-yloxy)phenol: Features a phenol group instead of phenylamine.

Uniqueness

4-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is unique due to its specific combination of an indene moiety and a phenylamine group linked through an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-13-5-8-14(9-6-13)17-15-7-4-11-2-1-3-12(11)10-15/h4-10H,1-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHYVFFHRWAUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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